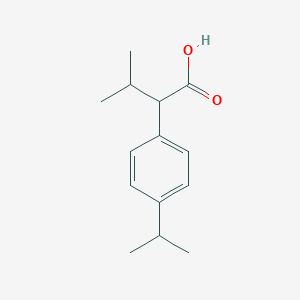

2-(4-Isopropylphenyl)-3-methylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Isopropylphenyl)-3-methylbutanoic acid, commonly known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain, fever, and inflammation. It was first synthesized in 1961 by Dr. Stewart Adams and his team at Boots Pure Drug Company in the United Kingdom. Ibuprofen is one of the most commonly used NSAIDs worldwide and is available over-the-counter in many countries.

Wirkmechanismus

Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in many physiological processes, including inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.

Biochemische Und Physiologische Effekte

Ibuprofen has a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It is well-absorbed after oral administration and is rapidly distributed throughout the body. Ibuprofen is metabolized in the liver and excreted primarily in the urine.

Vorteile Und Einschränkungen Für Laborexperimente

Ibuprofen is widely used in laboratory experiments as a tool to investigate the role of prostaglandins in various physiological processes. It is a relatively safe and inexpensive drug, making it an attractive option for researchers. However, ibuprofen has limitations in terms of its specificity for COX enzymes and its potential for off-target effects.

List of

Zukünftige Richtungen

1. Investigate the role of ibuprofen in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.

2. Develop new formulations of ibuprofen to improve its pharmacokinetic and pharmacodynamic properties.

3. Investigate the potential of ibuprofen as a chemopreventive agent for certain types of cancer.

4. Study the effects of ibuprofen on the gut microbiome and its potential for modulating gut health.

5. Investigate the potential of ibuprofen as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's.

6. Develop new analogs of ibuprofen with improved specificity and potency for COX enzymes.

7. Investigate the potential of ibuprofen as a therapeutic agent for viral infections, such as COVID-19, based on its anti-inflammatory properties.

8. Study the effects of ibuprofen on bone health and its potential for the prevention and treatment of osteoporosis.

9. Investigate the potential of ibuprofen as a modulator of the immune system in autoimmune diseases.

10. Develop new methods for the synthesis of ibuprofen and its analogs to improve efficiency and reduce environmental impact.

Synthesemethoden

The synthesis of ibuprofen involves the condensation of 4-isobutylphenylacetic acid with acetic anhydride, followed by hydrolysis of the resulting intermediate to yield ibuprofen. The process involves several steps and requires careful control of reaction conditions to obtain high yields and purity.

Wissenschaftliche Forschungsanwendungen

Ibuprofen has been extensively studied for its therapeutic effects in various medical conditions, including pain, fever, and inflammation. It is also used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Ibuprofen has been shown to be effective in reducing pain and inflammation by inhibiting the production of prostaglandins, which are responsible for these symptoms.

Eigenschaften

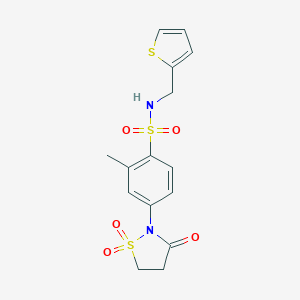

Produktname |

2-(4-Isopropylphenyl)-3-methylbutanoic acid |

|---|---|

Molekularformel |

C14H20O2 |

Molekulargewicht |

220.31 g/mol |

IUPAC-Name |

3-methyl-2-(4-propan-2-ylphenyl)butanoic acid |

InChI |

InChI=1S/C14H20O2/c1-9(2)11-5-7-12(8-6-11)13(10(3)4)14(15)16/h5-10,13H,1-4H3,(H,15,16) |

InChI-Schlüssel |

NMWVKYBNDRIKJU-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C(C(C)C)C(=O)O |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)C(C(C)C)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)

![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)

![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)

![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)